tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features an indole moiety, a tert-butyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride to form a protected indole intermediate . This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final oxazolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can target the oxazolidine ring, leading to the formation of simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the oxazolidine ring can produce amine derivatives .
Scientific Research Applications
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets . Pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Oxazolidine derivatives: Compounds with the oxazolidine ring structure are known for their stability and reactivity.
Uniqueness
Tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the combination of the indole moiety and the oxazolidine ring, which imparts distinct chemical and biological properties . This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C19H26N2O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(22)21-14(12-23-19(21,4)5)10-13-11-20-16-9-7-6-8-15(13)16/h6-9,11,14,20H,10,12H2,1-5H3 |
InChI Key |
YETTVRMOCAVXCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)CC2=CNC3=CC=CC=C32)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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